3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Hammett substituent constant Lipophilicity modulation Structure-activity relationship

3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS 2098026-27-6) is a fluorinated benzoxazepine derivative with molecular formula C₁₂H₁₁FN₂O₂ and molecular weight 234.23 g/mol. The compound features a 2,3-dihydrobenzo[f][1,4]oxazepine core—a seven-membered heterocyclic ring fused to a benzene ring—with a distinctive 7-fluoro substituent on the aromatic ring and a 3-oxopropanenitrile (cyanoacetyl) moiety at the 4-position nitrogen.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
CAS No. 2098026-27-6
Cat. No. B1481670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
CAS2098026-27-6
Molecular FormulaC12H11FN2O2
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F
InChIInChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
InChIKeyCYBDUAXFYWRKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS 2098026-27-6): Structural Identity and Compound Class


3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS 2098026-27-6) is a fluorinated benzoxazepine derivative with molecular formula C₁₂H₁₁FN₂O₂ and molecular weight 234.23 g/mol . The compound features a 2,3-dihydrobenzo[f][1,4]oxazepine core—a seven-membered heterocyclic ring fused to a benzene ring—with a distinctive 7-fluoro substituent on the aromatic ring and a 3-oxopropanenitrile (cyanoacetyl) moiety at the 4-position nitrogen . Benzoxazepine derivatives as a class have been investigated for diverse biological activities including squalene synthase inhibition (IC₅₀ values as low as 15 nM for optimized analogs in HepG2 cell assays) [1], TNIK kinase inhibition [2], and anticonvulsant activity [3], establishing the scaffold's relevance in medicinal chemistry programs.

Why 7-Fluoro-3-oxopropanenitrile Benzoxazepine (CAS 2098026-27-6) Cannot Be Substituted by Unsubstituted or 7-Chloro/7-Methyl Analogs


Within the 2,3-dihydrobenzo[f][1,4]oxazepine series, substitution at the 7-position is a critical determinant of both physicochemical properties and biological target engagement. The 7-fluoro substituent in CAS 2098026-27-6 introduces a unique combination of strong electron-withdrawing effect (Hammett σₘ = +0.34) with minimal steric perturbation (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), distinguishing it from the 7-chloro analog (σₘ = +0.37, vdW = 1.75 Å) and the 7-methyl analog (σₘ = -0.07, electron-donating) [1]. The 3-oxopropanenitrile moiety further provides a reactive handle (activated nitrile and ketone) for downstream synthetic elaboration—a feature absent in simple benzoxazepine cores lacking this functionality . Generic substitution with the unsubstituted analog (CAS not available for direct analog) would eliminate the fluorine's metabolic stabilization effects and alter hydrogen-bonding capacity with biological targets, while the 7-chloro analog introduces increased lipophilicity (predicted ΔlogP ≈ +0.5) and larger steric bulk that may reduce binding complementarity in sterically constrained pockets [2]. These physicochemical divergences translate into non-interchangeable performance in both synthetic and pharmacological contexts.

Quantitative Differentiation Evidence for 3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS 2098026-27-6)


Fluorine Substituent Electronic Effect vs. 7-Chloro and 7-Methyl Analogs: Hammett σ and Lipophilicity Comparison

The 7-fluoro substituent of CAS 2098026-27-6 provides a distinct electronic profile compared to 7-chloro and 7-methyl analogs. Fluorine exerts a strong electron-withdrawing inductive effect (Hammett σₘ = +0.34) while maintaining a small van der Waals radius (1.47 Å), enabling electronic modulation without substantial steric penalty [1]. This contrasts with the 7-chloro analog (σₘ = +0.37, vdW = 1.75 Å), which introduces larger steric bulk, and the 7-methyl analog (σₘ = -0.07), which donates electrons and reverses the electronic character of the aromatic ring [1]. This electronic differentiation is critical for tuning binding affinity in targets where the 7-position interacts with electron-rich or electron-deficient residues in the binding pocket.

Hammett substituent constant Lipophilicity modulation Structure-activity relationship

Vendor-Certified Purity Benchmarking: 98% Baseline vs. Typical Analog Commercial Grades

The target compound is supplied at a standardized purity of 98% as confirmed by two independent vendors, Bidepharm (batch-specific QC including NMR, HPLC, and GC) and Leyan (98%入库指导纯度) . In contrast, closely related analogs such as 3-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile and the unsubstituted 3-oxo-3-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanenitrile are typically offered at a lower standard purity of 95% . This 3-percentage-point purity differential represents a meaningful reduction in total impurity burden for applications requiring high-fidelity starting material.

Chemical purity Quality control Procurement specification

Class-Level Squalene Synthase SAR: 7-Position Halogen Substitution Enhances Inhibitory Potency

In the 4,1-benzoxazepine series studied by Miki et al., 7-position chloro substitution was identified as a key contributor to potent squalene synthase inhibitory activity, with optimized 7-chloro derivatives achieving IC₅₀ values of 15 nM in HepG2 cell-based assays and demonstrating in vivo cholesterol reduction in marmosets [1]. The SAR study explicitly established that the 7-position halogen contributes to potency enhancement relative to unsubstituted analogs [2]. The 7-fluoro substituent in CAS 2098026-27-6, being isosteric with the 7-chloro but with distinct electronic properties (stronger electronegativity, smaller size), is expected to maintain this potency-enhancing effect while potentially offering improved metabolic stability due to the greater C-F bond strength (485 kJ/mol vs. C-Cl 327 kJ/mol) [3].

Squalene synthase inhibition Cholesterol biosynthesis Benzoxazepine SAR

3-Oxopropanenitrile Moiety as a Versatile Synthetic Intermediate vs. Simple Benzoxazepine Cores

The 3-oxopropanenitrile (cyanoacetyl) group at the 4-position of CAS 2098026-27-6 provides a bifunctional reactive handle for downstream synthetic diversification that is absent in simple N-H or N-alkyl benzoxazepine cores. The activated nitrile can undergo cyclocondensation with hydrazines to form aminopyrazoles, with hydroxylamine to form aminoisoxazoles, and with various nucleophiles to generate diverse heterocyclic scaffolds [1]. The adjacent ketone enables Knoevenagel condensations and reductive aminations. This dual reactivity is documented in the broader 3-oxopropanenitrile literature, where such compounds serve as key precursors for azole and azolo-azine derivatives [2]. In contrast, the 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine analog (CAS not specified) lacks these reactive functionalities and would require additional synthetic steps (e.g., acylation, then activation) to achieve equivalent diversification potential .

Synthetic intermediate Cyanoacetyl group Heterocycle synthesis

Recommended Application Scenarios for 3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS 2098026-27-6) Based on Differentiation Evidence


Focused Library Synthesis for Kinase Inhibitor Lead Optimization

The 3-oxopropanenitrile moiety enables rapid parallel diversification via cyclocondensation with hydrazines and hydroxylamines to generate aminopyrazole and aminoisoxazole libraries anchored to the 7-fluorobenzoxazepine scaffold [1]. This application is supported by the dual reactive functionality evidence (Evidence Item 4), making the compound a superior starting point compared to simple N-H benzoxazepine cores that require additional activation steps. The 98% purity baseline (Evidence Item 2) further ensures library products are not compromised by starting material impurities that could complicate hit validation.

Squalene Synthase Inhibitor Development with Metabolic Stability Optimization

For cardiovascular drug discovery programs targeting cholesterol biosynthesis, the 7-fluoro substitution (Evidence Item 3) provides the potency-enhancing halogen effect established in the 4,1-benzoxazepine SAR literature (class benchmark IC₅₀ = 15 nM for 7-chloro analogs [2]), while the stronger C-F bond (485 kJ/mol vs. 327 kJ/mol for C-Cl) predicts improved resistance to oxidative metabolism [3]. This compound is appropriate as a core scaffold for lead optimization where metabolic soft spots at the 7-position must be mitigated.

Electronic Property-Tuned Building Block for CNS-Targeted Compound Design

The fluorine's unique electronic profile (σₘ = +0.34, electron-withdrawing without steric bulk; Evidence Item 1) makes CAS 2098026-27-6 particularly valuable for central nervous system (CNS) drug discovery programs [4]. The electron-withdrawing effect reduces aromatic ring electron density, which can decrease susceptibility to oxidative metabolism and reduce hERG channel binding—a common liability in CNS candidates. The small steric profile of fluorine (vdW = 1.47 Å) preserves target binding complementarity better than chloro (vdW = 1.75 Å) in sterically constrained CNS targets.

High-Fidelity Biophysical Assay Probe Synthesis

The 98% certified purity with batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm makes this compound suitable as a starting material for probe synthesis destined for biophysical assays (SPR, ITC, DSF) where chemical impurities at ≥2% can produce artifacts in binding measurements. The reactive cyanoacetyl group enables straightforward conjugation to biotin or fluorescent reporters via the ketone, supporting chemical biology applications.

Quote Request

Request a Quote for 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.